5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves several steps. One common method starts with the bromination and fluorination of the indole nucleus. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2,3-dione derivatives, while reduction can produce various hydroindole derivatives .
Scientific Research Applications
5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride can be compared with other indole derivatives such as:
5-fluoro-2,3-dihydro-1H-indole: Lacks the bromine atom, which may affect its biological activity.
6-bromo-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may influence its chemical reactivity.
5-bromo-6-chloro-2,3-dihydro-1H-indole: Substitutes chlorine for fluorine, potentially altering its properties.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can confer distinct chemical and biological properties .
Properties
CAS No. |
2680540-78-5 |
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Molecular Formula |
C8H8BrClFN |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
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